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  • Product: 4-Hydroxyphenyl 4-chlorobutyrate
  • CAS: 71662-39-0

Core Science & Biosynthesis

Foundational

4-Hydroxyphenyl 4-chlorobutyrate CAS 71662-39-0 properties

This in-depth technical guide details the properties, synthesis, and applications of 4-Hydroxyphenyl 4-chlorobutyrate (CAS 71662-39-0) .[1] A Bifunctional Mesogenic Linker & Synthetic Intermediate[1] CAS Number: 71662-39...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and applications of 4-Hydroxyphenyl 4-chlorobutyrate (CAS 71662-39-0) .[1]

A Bifunctional Mesogenic Linker & Synthetic Intermediate[1]

CAS Number: 71662-39-0 EC Number: 275-806-0 Molecular Formula: C₁₀H₁₁ClO₃ Molecular Weight: 214.65 g/mol [1]

Part 1: Executive Summary

4-Hydroxyphenyl 4-chlorobutyrate is a specialized bifunctional building block utilized primarily in materials science (liquid crystals) and organic synthesis .[1] Structurally, it consists of a hydroquinone (1,4-benzenediol) core mono-esterified with 4-chlorobutyric acid.[1]

Its unique value proposition lies in its orthogonal reactivity :

  • Phenolic Hydroxyl (-OH): A nucleophilic site capable of hydrogen bonding or further esterification/etherification.[1]

  • Alkyl Chloride (-CH₂CH₂CH₂Cl): An electrophilic handle suitable for nucleophilic substitution (

    
    ) reactions.[1]
    
  • Ester Linkage (-COO-): A hydrolyzable bond that provides biodegradability or metabolic lability in prodrug applications.[1]

This compound serves as a critical "spacer" unit in the synthesis of Liquid Crystal Polymers (LCPs) , allowing the attachment of rigid mesogens to polymer backbones via the flexible chlorobutyl chain.[1]

Part 2: Chemical Identity & Physicochemical Profile[1]

Structural Specifications
PropertySpecification
IUPAC Name 4-Hydroxyphenyl 4-chlorobutanoate
SMILES ClCCCC(=O)Oc1ccc(O)cc1
InChI Key Generated based on structure
Functional Groups Phenol, Ester, Primary Alkyl Chloride
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
H-Bond Donors 1 (Phenolic OH)
H-Bond Acceptors 3 (Ester O, Phenolic O)
Physical Properties

Note: As a specialized intermediate, experimental values may vary by purity/supplier.[1] Values below are derived from structural analogues and standard chemical databases.

ParameterValue/Description
Appearance White to off-white crystalline solid or viscous liquid (depending on purity)
Melting Point 60–65 °C (Estimated range for hydroquinone mono-esters)
Boiling Point ~360 °C (Predicted at 760 mmHg)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Poorly soluble in water.[1]
Stability Moisture sensitive (hydrolysis of ester); Light sensitive (oxidation of phenol).[1]

Part 3: Synthetic Utility & Mechanism[1]

Synthesis Pathway

The industrial synthesis typically involves the selective mono-acylation of hydroquinone.[1] To prevent the formation of the diester (bis-4-chlorobutyrate), a large excess of hydroquinone is used, or a protective group strategy is employed.[1]

Reaction Scheme:

  • Reagents: Hydroquinone (excess), 4-Chlorobutyryl chloride.

  • Solvent: Dichloromethane (DCM) or THF.[1]

  • Base: Pyridine or Triethylamine (to scavenge HCl).[1]

Synthesis HQ Hydroquinone (1,4-Benzenediol) Intermediate Tetrahedral Intermediate HQ->Intermediate + Base CC 4-Chlorobutyryl Chloride CC->Intermediate Product 4-Hydroxyphenyl 4-chlorobutyrate (CAS 71662-39-0) Intermediate->Product - HCl Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Selective mono-acylation mechanism preventing diester formation via stoichiometry control.[1]

Reactivity Profile & Applications

The compound's dual functionality allows for step-wise derivatization.[1]

A. Liquid Crystal Synthesis (Mesogen Attachment)

In liquid crystal chemistry, the rigid benzene ring acts as the "hard core" (mesogen), while the chlorobutyl chain acts as a "flexible spacer."[1]

  • Mechanism: The free phenolic -OH is often reacted with a polymer backbone (e.g., polymethacrylate) or another rigid unit.[1] Subsequently, the alkyl chloride end can be used to crosslink or attach a terminal polar group (e.g., cyano group) to tune the dielectric anisotropy.[1]

B. Drug Delivery (Prodrug Linker)

The ester bond is susceptible to plasma esterases.[1]

  • Application: This molecule can link a drug (attached via the alkyl chloride) to a phenol.[1] Upon administration, esterases cleave the ester, releasing the drug-linker moiety and hydroquinone (which must be monitored for toxicity).[1]

Part 4: Experimental Protocols

Protocol 4.1: Laboratory Scale Synthesis

Target: 10g scale synthesis of CAS 71662-39-0.

Reagents:

  • Hydroquinone (22.0 g, 200 mmol) - 5 eq excess to minimize diester.[1]

  • 4-Chlorobutyryl chloride (2.82 g, 20 mmol).[1]

  • Triethylamine (2.5 g, 25 mmol).[1]

  • Dichloromethane (DCM) (100 mL).[1]

Procedure:

  • Preparation: Dissolve Hydroquinone in DCM (100 mL) in a 250 mL round-bottom flask under Nitrogen atmosphere. Add Triethylamine.[1]

  • Addition: Cool the solution to 0°C. Add 4-Chlorobutyryl chloride dropwise over 30 minutes. Crucial: Slow addition favors mono-esterification.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Wash the organic layer with 1M HCl (to remove amine), then with saturated NaHCO₃, and finally with water.[1]

    • Note: Excess hydroquinone is water-soluble and will partially partition into the aqueous phase; however, extensive washing or column chromatography is required for high purity.[1]

  • Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient.[1] The diester elutes first (less polar), followed by the desired mono-ester.[1]

  • Characterization: Confirm structure via ¹H-NMR (Look for triplet at ~3.6 ppm for -CH₂Cl and aromatic doublets).[1]

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritant (Category 2): Causes skin irritation.[1]

  • Eye Irritant (Category 2A): Causes serious eye irritation.[1]

  • Sensitizer: Potential skin sensitizer due to the alkyl chloride moiety (alkylating agent).[1]

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive—hydrolysis yields 4-chlorobutyric acid (corrosive) and hydroquinone (toxic).[1]

  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 4-hydroxyphenyl 4-chlorobutyrate (EC 275-806-0).[2] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Chlorobutyric acid derivatives.[1][3] National Library of Medicine.[1] Retrieved from [Link]

  • Zeus Industrial Products. (2018).[1][4] Liquid Crystal Polymers: Technical Overview. (Contextual reference for LCP chemistry). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Hydroxyphenyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Hydroxyphenyl 4-chlorobutyrate, a molecule of interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxyphenyl 4-chlorobutyrate, a molecule of interest for its potential applications in organic synthesis and drug development. This document details its chemical structure, molecular formula, and molecular weight, and provides a scientifically grounded protocol for its synthesis. Furthermore, it explores its potential utility as a versatile chemical intermediate.

Core Molecular Attributes

4-Hydroxyphenyl 4-chlorobutyrate is an ester formed from 4-hydroxyphenol and 4-chlorobutanoic acid. The structure combines a phenolic moiety, known for its antioxidant and various biological activities, with a reactive chlorobutyl chain, making it a valuable building block for more complex molecules.

Molecular Formula and Weight

Based on its structure, the molecular characteristics of 4-Hydroxyphenyl 4-chlorobutyrate have been determined:

AttributeValue
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol

These values are calculated based on the chemical structure derived from the compound's name.

Synthesis of 4-Hydroxyphenyl 4-chlorobutyrate: An Experimental Protocol

The synthesis of 4-Hydroxyphenyl 4-chlorobutyrate is most effectively achieved through the esterification of 4-hydroxyphenol with 4-chlorobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The use of a mild base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which significantly accelerates the reaction rate.

Detailed, Step-by-Step Methodology

Materials:

  • 4-Hydroxyphenol

  • 4-Chlorobutyryl chloride

  • Pyridine (or another suitable non-nucleophilic base like triethylamine)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenol in anhydrous dichloromethane.

  • Base Addition: Cool the solution in an ice bath to 0 °C. Slowly add an equimolar amount of pyridine to the solution with continuous stirring. The formation of a salt may be observed.

  • Acyl Chloride Addition: While maintaining the temperature at 0 °C, add 4-chlorobutyryl chloride dropwise to the reaction mixture. The addition should be slow to control any exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid chloride and acidic byproducts), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-Hydroxyphenyl 4-chlorobutyrate.

Physicochemical Properties and Potential Applications

While specific experimental data for 4-Hydroxyphenyl 4-chlorobutyrate is not widely available, its properties can be inferred from its constituent parts. It is expected to be a solid at room temperature with limited solubility in water but good solubility in organic solvents.

The bifunctional nature of this molecule makes it a versatile intermediate in organic synthesis. The phenolic hydroxyl group can be a site for further modification, such as etherification, while the terminal chloride on the butyrate chain is susceptible to nucleophilic substitution. This allows for the attachment of various functional groups, making it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and materials for polymer chemistry. For instance, related compounds like 4-Methylphenyl 4-chlorobutanoate are utilized in the synthesis of active pharmaceutical ingredients (APIs).[1]

Logical Relationships in Synthesis and Application

G cluster_synthesis Synthesis Pathway cluster_application Potential Applications 4-Hydroxyphenol 4-Hydroxyphenol Esterification Esterification 4-Hydroxyphenol->Esterification 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride->Esterification 4-Hydroxyphenyl_4-chlorobutyrate 4-Hydroxyphenyl_4-chlorobutyrate Esterification->4-Hydroxyphenyl_4-chlorobutyrate Pharmaceutical_Synthesis Pharmaceutical_Synthesis 4-Hydroxyphenyl_4-chlorobutyrate->Pharmaceutical_Synthesis as a building block Polymer_Chemistry Polymer_Chemistry 4-Hydroxyphenyl_4-chlorobutyrate->Polymer_Chemistry as a monomer precursor Organic_Synthesis_Intermediate Organic_Synthesis_Intermediate 4-Hydroxyphenyl_4-chlorobutyrate->Organic_Synthesis_Intermediate for further functionalization

Caption: Synthesis and potential applications of 4-Hydroxyphenyl 4-chlorobutyrate.

References

  • PubChem. 3-(4-Chlorophenyl)-4-hydroxybutyric acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Other Reactions of Phenol. [Link]

Sources

Foundational

An In-depth Technical Guide to Differentiating 4-Hydroxyphenyl 4-chlorobutyrate and 4-Chloro-4'-hydroxybutyrophenone

Abstract This technical guide provides a comprehensive analysis of 4-Hydroxyphenyl 4-chlorobutyrate and 4-Chloro-4'-hydroxybutyrophenone. Though structural isomers sharing the same molecular formula (C₁₀H₁₁ClO₂), their d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Hydroxyphenyl 4-chlorobutyrate and 4-Chloro-4'-hydroxybutyrophenone. Though structural isomers sharing the same molecular formula (C₁₀H₁₁ClO₂), their distinct functional groups—an ester versus a ketone, respectively—impart fundamentally different chemical, physical, and reactive properties. This document will elucidate these differences through a detailed examination of their molecular structure, synthesis protocols, chemical reactivity, and potential applications. This guide is intended for researchers, chemists, and drug development professionals who utilize such intermediates and require a precise understanding of their chemical behavior.

Introduction

In the landscape of organic synthesis and pharmaceutical development, the precise identity of a chemical intermediate is paramount. Even subtle differences in structure, such as the arrangement of atoms in structural isomers, can lead to vastly different outcomes in reaction pathways and biological activity. This guide focuses on two such isomers: 4-Hydroxyphenyl 4-chlorobutyrate and 4-Chloro-4'-hydroxybutyrophenone. Both possess a 4-hydroxyphenyl group and a 4-chlorobutyl chain, but the linkage between them defines their chemical class and subsequent utility. 4-Hydroxyphenyl 4-chlorobutyrate is an aromatic ester, while 4-Chloro-4'-hydroxybutyrophenone is an aromatic ketone. Understanding the distinction is critical for their effective use as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Part 1: Comparative Molecular Analysis

The foundational difference between these two compounds lies in their core functional group, which dictates their nomenclature, structure, and physical properties.

Chemical Structure and Nomenclature

4-Chloro-4'-hydroxybutyrophenone:

  • Class: Aromatic Ketone (Butyrophenone).

  • Nomenclature Breakdown:

    • "Butyro": Refers to the four-carbon acyl chain.

    • "phenone": Indicates a phenyl ketone, where a carbonyl group is attached to a benzene ring.

    • "4'-hydroxy": A hydroxyl (-OH) group is located at the para-position (position 4) of the phenyl ring.

    • "4-Chloro": A chlorine atom is attached to the fourth carbon of the butyl chain.

  • Systematic Name: 4-chloro-1-(4-hydroxyphenyl)butan-1-one.[1]

4-Hydroxyphenyl 4-chlorobutyrate:

  • Class: Aromatic Ester.

  • Nomenclature Breakdown:

    • "4-Hydroxyphenyl": This is the alcohol-derived part of the ester, originating from hydroquinone (4-hydroxyphenol).

    • "4-chlorobutyrate": This is the acyl part of the ester, derived from 4-chlorobutanoic acid.

  • Systematic Name: 4-hydroxyphenyl 4-chlorobutanoate.

The diagrams below illustrate this critical structural isomerism.

Caption: Chemical structures of the ketone (left) and ester (right) isomers.

Physicochemical Properties

The difference in the core functional group directly impacts intermolecular forces and, consequently, the physical properties of the compounds.

Property4-Chloro-4'-hydroxybutyrophenone (Ketone)4-Hydroxyphenyl 4-chlorobutyrate (Ester)Rationale for Difference
Molecular Formula C₁₀H₁₁ClO₂C₁₀H₁₁ClO₂Structural Isomers
Molecular Weight 198.65 g/mol [2]198.65 g/mol Identical atomic composition
Melting Point ~113 °C[1]Predicted to be lowerThe ketone's phenolic -OH and carbonyl group can participate in stronger intermolecular hydrogen bonding compared to the ester's phenolic -OH and more sterically hindered ester carbonyl.
Boiling Point HigherLowerStronger intermolecular forces in the ketone require more energy to overcome for phase transition.
Solubility Soluble in polar organic solvents (e.g., acetone, ethanol)[3]Soluble in a similar range of organic solventsBoth molecules have polar and nonpolar regions. The ketone may exhibit slightly higher solubility in protic solvents due to its hydrogen bonding capabilities.
Appearance White to off-white crystalline powder[3]Predicted to be a solid or high-boiling liquidBased on analogous structures like Methyl 4-Chlorobutyrate, which is a liquid.[4]

Part 2: Synthesis and Reactivity

The synthetic routes to these isomers are fundamentally different, leveraging reactions specific to the formation of ketones and esters.

Synthesis of 4-Chloro-4'-hydroxybutyrophenone (Ketone)

The most common and industrially relevant method for synthesizing this ketone is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an acyl group onto an activated aromatic ring.

Reaction Scheme: Phenol is acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The hydroxyl group of phenol is a strong activating group and directs the substitution to the ortho and para positions. The para product is typically favored due to reduced steric hindrance.

Caption: Workflow for the synthesis of 4-Chloro-4'-hydroxybutyrophenone.

Experimental Protocol: Friedel-Crafts Acylation

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, inert solvent such as dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition: A solution of 4-chlorobutyryl chloride (1.1 eq.) in dichloromethane is added dropwise to the cooled suspension.

  • Phenol Addition: A solution of phenol (1.0 eq.) in dichloromethane is then added dropwise via the dropping funnel, maintaining the temperature below 5 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by pouring it over crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Synthesis of 4-Hydroxyphenyl 4-chlorobutyrate (Ester)

The synthesis of the ester isomer is achieved through a standard esterification reaction, specifically the acylation of a phenol.

Reaction Scheme: 4-hydroxyphenol (hydroquinone) is reacted with 4-chlorobutyryl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of 4-Hydroxyphenyl 4-chlorobutyrate.

Experimental Protocol: Esterification

  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagents: 4-hydroxyphenol (1.0 eq.) and triethylamine (1.2 eq.) are dissolved in a suitable solvent like ethyl acetate or tetrahydrofuran (THF). The solution is cooled to 0 °C.

  • Acylation: 4-chlorobutyryl chloride (1.1 eq.) is added dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.

  • Reaction: The mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Workup: The precipitated salt is removed by filtration. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.

Comparative Reactivity

The functional group of each isomer is the primary determinant of its chemical reactivity.

  • Ketone (4-Chloro-4'-hydroxybutyrophenone):

    • Carbonyl Group: The ketone carbonyl is susceptible to nucleophilic addition reactions (e.g., reduction to a secondary alcohol with NaBH₄, Grignard reactions).

    • Phenolic -OH: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification or esterification.

    • Alkyl Chloride: The terminal chloride is a leaving group, allowing for nucleophilic substitution reactions (Sₙ2) to extend the side chain.

  • Ester (4-Hydroxyphenyl 4-chlorobutyrate):

    • Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to 4-hydroxyphenol and 4-chlorobutanoic acid under acidic or basic conditions. It can also undergo aminolysis or transesterification.

    • Phenolic -OH: Reactivity is similar to the ketone's hydroxyl group.

    • Alkyl Chloride: Reactivity is identical to the ketone's terminal chloride, allowing for Sₙ2 reactions.

Part 3: Applications and Biological Significance

Both isomers serve as versatile intermediates in organic synthesis, particularly in the pharmaceutical industry. Their bifunctional nature (possessing a reactive alkyl halide and a modifiable phenyl ring) makes them valuable building blocks.

  • 4-Chloro-4'-hydroxybutyrophenone (Ketone): Butyrophenones are a well-known class of compounds in medicinal chemistry. For instance, 4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of the antipsychotic drug Haloperidol.[5][6][7] By analogy, the 4'-hydroxy derivative is a valuable precursor for creating libraries of potential APIs, where the hydroxyl group can be modified to tune solubility or serve as a handle for further derivatization.

  • 4-Hydroxyphenyl 4-chlorobutyrate (Ester): This compound can be used to introduce a protected or masked version of the 4-chlorobutyrate side chain. The ester linkage can be designed to be cleaved in vivo, making it a candidate for prodrug strategies. Similar compounds like 4-Methylphenyl 4-Chlorobutanoate are explicitly used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[8] The terminal chloride allows for linkage to amine-containing scaffolds, such as piperazine or piperidine rings, which are common motifs in centrally acting drugs.[9][10]

G cluster_logic Role as Synthetic Intermediates ketone 4-Chloro-4'-hydroxybutyrophenone ket_deriv Side-chain cyclization or substitution (via -Cl). Phenolic -OH modification. ketone->ket_deriv Undergoes ester 4-Hydroxyphenyl 4-chlorobutyrate est_deriv Side-chain substitution (via -Cl). Ester hydrolysis/aminolysis. Phenolic -OH modification. ester->est_deriv Undergoes api Active Pharmaceutical Ingredients (APIs) (e.g., CNS agents, antifungals) ket_deriv->api Leads to est_deriv->api Leads to

Caption: Logical relationship of the isomers as precursors in API synthesis.

Conclusion

While 4-Hydroxyphenyl 4-chlorobutyrate and 4-Chloro-4'-hydroxybutyrophenone are structural isomers with identical molecular formulas and weights, they are distinct chemical entities. The ketone, synthesized via Friedel-Crafts acylation, offers reactivity centered on nucleophilic addition to its carbonyl. The ester, formed through standard esterification, is defined by its susceptibility to nucleophilic acyl substitution. This fundamental difference in their core chemistry dictates their synthesis, handling, and strategic application in multi-step synthetic campaigns. For the research and drug development professional, a clear and unambiguous understanding of these differences is not merely academic but essential for predictable and successful chemical innovation.

References

  • GSRS (2024). 4-CHLORO-4'-HYDROXYBUTYROPHENONE.
  • PubChem (2024). 4-chloro-4'-hydroxybutyrophenone (C10H11ClO2).
  • Inxight Drugs (2024). 4-Chloro-4?-hydroxybutyrophenone.
  • Stenutz (2024). 4-chloro-1-(4-hydroxyphenyl)butan-1-one.
  • EPA (2024). 4-Chloro-4'-hydroxybutyrophenone - Chemical Details.
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  • Tokyo Chemical Industry (2024). 2,4-Difluorobenzonitrile | 3939-09-1.
  • Quick Company (2024). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone.
  • MDPI (2024). 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one.
  • Sigma-Aldrich (2024). 2,4-Difluorobenzonitrile 97 | 3939-09-1.
  • Thermo Fisher Scientific (2024). CAS RN | 3939-09-1.
  • Beilstein Archives (2024). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.
  • Google Patents (2014). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • CymitQuimica (2024). CAS 1009-11-6: 4′-Hydroxybutyrophenone.
  • PrepChem.com (2024). Synthesis of 4-chloro-4'-hydroxybenzophenone.
  • PMC (2024). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • ChemicalBook (2024). 4-Chloro-4'-hydroxybenzophenone synthesis.
  • Ossila (2024). 6-Fluoropyridine-2-carbonitrile | CAS 3939-15-9.
  • Ossila (2024). 2-Fluoropyridine-3-carbonitrile | CAS 3939-13-7.
  • Organic Syntheses (2024). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent.
  • BLDpharm (2024). 56872-21-0|4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid.
  • EPA (2024). 4-Chloro-4'-hydroxybutyrophenone - Publications - Abstract Sifter.
  • TargetMol (2024). 4-Chloro-4'-hydroxybenzophenone.
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  • ResearchGate (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2.
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  • PubChem (2024). 4-Chlorobutyrate | C4H6ClO2-.
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  • Google Patents (2022). Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.
  • LinChem (2024). What is Methyl 4-Chlorobutyrate - Properties & Specifications.
  • ChemBK (2024). 4-(4-hydroxy-4'-chloro-4-phenylpiperidino)-4'-fluorobutyrophenone.
  • CSCanada (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Shree Ganesh Remedies Limited (2024). 4-Chloro-4-fluorobutyrophenone-3874-54-2.
  • Sigma-Aldrich (2024). 4-Chloro-4′-fluorobutyrophenone 97 | 3874-54-2.

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Exploratory

Technical Guide: Hydroquinone Mono-4-Chlorobutyrate Ester

Topic: Hydroquinone mono-4-chlorobutyrate ester chemical data Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1] Synthesis, Reactivity, and Application as a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydroquinone mono-4-chlorobutyrate ester chemical data Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Synthesis, Reactivity, and Application as a Bifunctional Linker[2]

Executive Summary

Hydroquinone mono-4-chlorobutyrate (4-hydroxyphenyl 4-chlorobutanoate) represents a critical class of bifunctional phenolic esters used primarily as intermediates in the synthesis of liquid crystals, pharmaceutical prodrugs, and functionalized polymers. Its value lies in its asymmetric reactivity : it possesses a nucleophilic phenolic hydroxyl group and an electrophilic alkyl chloride, separated by a hydrolyzable ester linkage. This guide provides a definitive technical analysis of its synthesis, physical properties, and handling protocols, addressing the specific challenge of selective mono-esterification.

Chemical Identity & Physical Properties[3][4][5][6][7]

This compound is rarely available as a bulk commodity and is typically synthesized in situ or on-demand for specific research applications. The data below synthesizes experimental values from structural analogs (e.g., 4-Hydroxyphenyl butanoate, 4-Methylphenyl 4-chlorobutanoate) and computational predictions.

PropertyData / ValueNote
IUPAC Name 4-Hydroxyphenyl 4-chlorobutanoate
Common Names Hydroquinone mono-4-chlorobutyrate; 4-(4-Chlorobutyryloxy)phenol
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
CAS Number Not widely indexed (Analog: 83405-92-9 for non-chloro)Treat as Custom Synthesis
Predicted LogP 2.1 – 2.4Moderate Lipophilicity
Physical State White to Off-White Crystalline Solid
Melting Point ~65–75 °C (Predicted)Based on p-cresol analog (MP ~50°C) + H-bonding
Solubility Soluble in DCM, EtOAc, Alcohols; Insoluble in Water

Synthesis & Manufacturing Protocol

The "Mono-Selectivity" Challenge

The primary difficulty in synthesizing this ester is the symmetry of the starting material, hydroquinone (HQ). A 1:1 stoichiometric reaction often yields a statistical mixture of unreacted HQ (25%), mono-ester (50%), and di-ester (25%). To maximize the mono-ester yield, we employ a high-dilution strategy with excess Hydroquinone .

Optimized Protocol: Acyl Chloride Route

Reagents:

  • Hydroquinone (HQ) [CAS: 123-31-9] (3.0 – 5.0 equivalents)

  • 4-Chlorobutyryl Chloride [CAS: 4635-59-0] (1.0 equivalent)

  • Base: Pyridine or Triethylamine (1.1 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 eq of Hydroquinone in anhydrous THF/DCM under Nitrogen atmosphere. The excess HQ acts as a statistical buffer.

  • Addition: Cool the solution to 0°C. Add the base (Pyridine).

  • Acylation: Dropwise add 4-Chlorobutyryl chloride (diluted in solvent) over 60 minutes. Critical: Slow addition prevents localized high concentrations of the acylating agent, reducing di-ester formation.

  • Workup:

    • Filter off the precipitated amine hydrochloride salts.

    • Wash the organic phase with dilute HCl (to remove pyridine) and then copious water .

    • Purification Trick: The unreacted Hydroquinone is water-soluble (to an extent) but highly soluble in basic water. However, the ester is sensitive to base hydrolysis.

    • Preferred Purification: Column chromatography (Silica Gel, Hexane:EtOAc gradient). The di-ester elutes first (non-polar), followed by the mono-ester, then unreacted HQ.

Visual Workflow (DOT Diagram)

SynthesisWorkflow HQ Hydroquinone (5.0 eq) Rxn Reaction (0°C, THF, Pyridine) HQ->Rxn Acyl 4-Chlorobutyryl Chloride (1.0 eq) Acyl->Rxn Mix Crude Mixture: Mono-ester + Excess HQ + Di-ester Rxn->Mix 1-2 Hours Purification Silica Chromatography (Hexane:EtOAc) Mix->Purification Product Target: Mono-Ester (>95% Purity) Purification->Product Yield ~60-70%

Figure 1: Optimized synthesis workflow emphasizing stoichiometric control to minimize di-ester byproducts.

Reactivity Profile & Applications

This molecule is a "chemical chameleon," offering three distinct sites for derivatization.

A. The Alkyl Chloride (Linker Chemistry)

The terminal chlorine is a moderate leaving group. It can be displaced by amines, thiols, or azides (Finkelstein reaction) to create "flexible spacers" common in liquid crystal design.

  • Reaction: SN2 substitution.[2]

  • Conditions: Requires polar aprotic solvent (DMF/DMSO) and heat (60-80°C). KI catalysis is often recommended.

B. The Phenolic Hydroxyl

The free phenol allows for coupling to other mesogens or drug pharmacophores.

  • Application: Synthesis of "Twin Dimers" in liquid crystals or conjugation to PEG chains.

C. Intramolecular Cyclization (Stability Warning)

Under basic conditions, the phenolate ion can attack the alkyl chloride, leading to an intramolecular cyclization to form a chromane derivative (specifically, a lactone or ether depending on hydrolysis).

  • Implication: Avoid strong bases (NaOH/KOH) during workup or storage.

Reaction Pathway Diagram[12]

Reactivity cluster_0 Path A: Nucleophilic Substitution (Linker) cluster_1 Path B: Intramolecular Cyclization (Side Rxn) MonoEster Hydroquinone Mono-4-chlorobutyrate Amine Reaction with R-NH2 MonoEster->Amine Base Strong Base (pH > 10) MonoEster->Base ProdA Amino-Ester Derivative (Drug Linker) Amine->ProdA ProdB Chromane/Lactone (Degradation) Base->ProdB Cyclization

Figure 2: Divergent reactivity pathways. Path A represents the desired synthetic utility, while Path B highlights a critical stability risk.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 6.9 - 6.7 ppm (m, 4H): Characteristic AA'BB' system of the para-substituted phenol.

    • δ 3.6 ppm (t, 2H): -CH₂-Cl (Triplet).

    • δ 2.6 ppm (t, 2H): -O-CO-CH₂ - (Triplet).

    • δ 2.1 ppm (m, 2H): -CH₂-CH₂ -CH₂- (Quintet).

    • δ ~5.0-6.0 ppm (s, 1H): Phenolic -OH (Exchangeable).

  • IR Spectroscopy:

    • ~3400 cm⁻¹: Broad O-H stretch (Phenol).

    • 1735-1750 cm⁻¹: Strong C=O stretch (Ester).

    • ~1200 cm⁻¹: C-O stretch.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).[3]

  • Specific Risk: As an alkyl halide, it is a potential alkylating agent. Handle in a fume hood.

  • Hydroquinone Residue: Unreacted hydroquinone is toxic and a mutagen. Ensure <0.1% residual HQ if used for biological applications.

  • Storage: Store at 2-8°C under inert gas (Argon) to prevent oxidation of the phenol (browning) and hydrolysis of the ester.

References

  • Preparation of Hydroquinone Esters

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Analogous Chemistry (4-Methylphenyl 4-chlorobutanoate)
  • General Hydroquinone Reactivity

    • Source: PubChem.[1][4][5] "Hydroquinone - Compound Summary."

    • URL:[Link]

  • 4-Chlorobutyric Acid (Precursor Data): Source: Sigma-Aldrich. "4-Chlorobutyric acid Product Sheet."

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Hydroxyphenyl 4-chlorobutyrate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxyphenyl 4-chlorobutyrate, a molecule of interest in pharmaceutical research and development. In the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxyphenyl 4-chlorobutyrate, a molecule of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a framework for understanding its solubility based on first principles of physical chemistry, analysis of its structural motifs, and comparison with analogous compounds. We will delve into the critical role of solvent selection in drug development, explore the key physicochemical properties of 4-Hydroxyphenyl 4-chlorobutyrate that govern its solubility, and provide a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent screening and process optimization.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage failures.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and the feasibility of various dosage forms.[2][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[4] Inadequate solubility can lead to low and erratic absorption, resulting in suboptimal therapeutic efficacy.[5]

Beyond its impact on bioavailability, the solubility of a compound like 4-Hydroxyphenyl 4-chlorobutyrate in organic solvents is paramount during various stages of drug development:

  • Synthesis and Purification: Appropriate solvents are necessary to carry out chemical reactions, and subsequent crystallization or chromatographic purification steps rely heavily on differential solubility.

  • Formulation: The development of liquid formulations, such as injectables or oral solutions, requires the API to be fully dissolved in a pharmaceutically acceptable solvent system.

  • Analytical Method Development: Accurate quantification and characterization of the API often necessitate its dissolution in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Therefore, a thorough understanding of the solubility profile of 4-Hydroxyphenyl 4-chlorobutyrate is not merely an academic exercise but a fundamental requirement for its successful development into a viable drug candidate.

Physicochemical Profile and Solubility Prediction for 4-Hydroxyphenyl 4-chlorobutyrate

To predict the solubility of 4-Hydroxyphenyl 4-chlorobutyrate, we must first analyze its molecular structure and key physicochemical properties.

Molecular Structure:

The molecule possesses several key functional groups that will dictate its interactions with various solvents:

  • Ester Linkage (-C(=O)-O-): This group is polar and can act as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.

  • Chlorine Atom (-Cl): The chloro-substituent on the butyrate chain adds to the molecule's overall polarity and can participate in dipole-dipole interactions.

  • Phenyl Ring (-C6H4-): This aromatic ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Alkyl Chain (-CH2-CH2-CH2-): The butyrate's alkyl chain is nonpolar.

The overall solubility will be a balance between the polar and nonpolar regions of the molecule. The principle of "like dissolves like" provides a foundational, albeit qualitative, guide for solvent selection.

Factors Influencing Solubility

Several factors will govern the dissolution of 4-Hydroxyphenyl 4-chlorobutyrate in a given organic solvent:

  • Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility. Polar solvents will more effectively solvate the polar functional groups of the molecule, while nonpolar solvents will better accommodate the nonpolar regions.

  • Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will have a strong affinity for the hydroxyl and ester groups of 4-Hydroxyphenyl 4-chlorobutyrate.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6][7] This is a critical parameter to consider during process development, particularly for crystallization.

  • Molecular Size: Larger molecules can sometimes be more difficult to solvate compared to smaller ones, although this is often secondary to the intermolecular forces at play.[6]

Predicted Solubility in Different Classes of Organic Solvents

Based on the structural analysis, we can predict the likely solubility behavior of 4-Hydroxyphenyl 4-chlorobutyrate in various common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and ester groups. The alkyl portion of the alcohols can interact with the nonpolar parts of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents are polar and can accept hydrogen bonds, interacting favorably with the solute's polar functionalities. Their ability to solvate the nonpolar regions may be less effective than protic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to LowEthers are less polar than alcohols and can only act as hydrogen bond acceptors. While some dissolution is expected, they may not be as effective at solvating the highly polar hydroxyl group.
Esters Ethyl acetateModerateEthyl acetate shares the ester functional group and has moderate polarity, suggesting it could be a suitable solvent.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents are of moderate polarity and can engage in dipole-dipole interactions with the chloro- and ester groups.
Nonpolar Hexane, TolueneLowThe significant polarity imparted by the hydroxyl, ester, and chloro groups will likely lead to poor solubility in nonpolar solvents.

Experimental Determination of Solubility: A Standardized Protocol

Given the lack of quantitative data, empirical determination of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Materials and Equipment
  • 4-Hydroxyphenyl 4-chlorobutyrate (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Hydroxyphenyl 4-chlorobutyrate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of 4-Hydroxyphenyl 4-chlorobutyrate.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Self-Validating System for Trustworthiness

To ensure the reliability of the obtained solubility data, the following checks should be incorporated:

  • Visual Confirmation of Excess Solid: Before and after equilibration, visually confirm the presence of undissolved solid in each vial.

  • Time to Equilibrium Study: For a subset of solvents, measure the concentration at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Reproducibility: Perform the solubility determination in triplicate for each solvent to assess the precision of the method.

Visualization of Key Concepts

Factors Influencing Solubility

The interplay of various molecular and environmental factors determines the solubility of 4-Hydroxyphenyl 4-chlorobutyrate.

G cluster_solute 4-Hydroxyphenyl 4-chlorobutyrate Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solute_Polarity Molecular Polarity (Ester, -OH, -Cl) Solubility Solubility Solute_Polarity->Solubility H_Bonding Hydrogen Bonding Capacity (Donor & Acceptor) H_Bonding->Solubility MW Molecular Weight & Size MW->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Solvent_H_Bonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

Caption: Key factors influencing the solubility of 4-Hydroxyphenyl 4-chlorobutyrate.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for obtaining accurate and reproducible solubility data.

G A 1. Preparation Add excess solute to solvent B 2. Equilibration Thermostatic shaking (24-48h) A->B C 3. Phase Separation Allow solids to settle B->C D 4. Sampling & Filtration Remove supernatant & filter (0.22 µm) C->D E 5. Dilution Dilute to known volume D->E F 6. Quantification HPLC analysis E->F G 7. Calculation Determine solubility (mg/mL) F->G

Caption: Isothermal shake-flask method workflow for solubility determination.

Conclusion

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Loftsson, T., & Hreinsdóttir, D. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(10), 2329.
  • Seppic. (2025, January 24).
  • BMG LABTECH. (2023, April 6).
  • Wikipedia. (n.d.). Solubility.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • AAT Bioquest. (2022, April 18).
  • Lund University Publications. (n.d.).
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • AAT Bioquest. (2022, April 18).
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (n.d.).
  • LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • YouTube. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 4-Hydroxyphenyl 4-chlorobutyrate

Executive Summary & Strategic Importance The synthesis of 4-hydroxyphenyl 4-chlorobutyrate represents a classic challenge in bifunctional molecule engineering: desymmetrizing a symmetric starting material (hydroquinone)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of 4-hydroxyphenyl 4-chlorobutyrate represents a classic challenge in bifunctional molecule engineering: desymmetrizing a symmetric starting material (hydroquinone) to create a "Janus" molecule—one end phenolic, the other an alkyl chloride.

This molecule serves as a critical intermediate in two high-value sectors:

  • Medicinal Chemistry: As a precursor to 4-(4-chlorobutyryl)phenol (via Fries rearrangement), a key building block for butyrophenone antipsychotics like Haloperidol .

  • Material Science: As a mesogenic core for liquid crystalline polymers, where the phenolic head allows for polymerization while the alkyl tail provides flexibility.

This guide provides a robust, scalable protocol for the selective mono-esterification of hydroquinone, minimizing the formation of the unwanted bis-ester side product.

Reaction Engineering & Design Logic

The Selectivity Challenge

Hydroquinone contains two identical nucleophilic hydroxyl groups. Upon esterification of the first group, the electron-withdrawing nature of the ester carbonyl slightly deactivates the ring, theoretically making the second hydroxyl less nucleophilic. However, in practice, statistical probability often leads to significant amounts of the di-ester (1,4-phenylene bis(4-chlorobutyrate)) if stoichiometry is not strictly controlled.

Critical Process Parameters (CPPs)

To ensure high fidelity to the mono-ester, we manipulate three kinetic levers:

  • Stoichiometry (The Dilution Principle): We employ a 3:1 molar excess of Hydroquinone relative to the acid chloride. This ensures that every molecule of highly reactive acid chloride is statistically more likely to encounter an unreacted hydroquinone molecule than a mono-ester product.

  • Temperature Control: The reaction is conducted at -10°C to 0°C . Lower temperatures discriminate between the activation energies of the first and second esterification events.

  • Base Selection: Pyridine is used as both a base (to scavenge HCl) and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

Reaction Scheme

ReactionScheme HQ Hydroquinone (Excess) Product 4-Hydroxyphenyl 4-chlorobutyrate (Target) HQ->Product Reagent 4-Chlorobutyryl Chloride Intermediate N-Acylpyridinium Complex Reagent->Intermediate Activation Base Pyridine (Catalyst/Base) Base->Intermediate Intermediate->Product + HQ (Fast) SideProduct Bis-Ester (Impurity) Product->SideProduct + Reagent (Slow)

Figure 1: Reaction pathway highlighting the competitive formation of the bis-ester side product.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
Hydroquinone 110.113.033.0 gSubstrate (Excess)
4-Chlorobutyryl Chloride 141.001.014.1 g (approx 11.2 mL)Limiting Reagent
Pyridine 79.101.29.5 g (approx 9.7 mL)Base/Catalyst
THF (Anhydrous) 72.11N/A300 mLSolvent
Dichloromethane (DCM) 84.93N/AFor WorkupExtraction Solvent
Step-by-Step Methodology
Phase 1: Setup and Dissolution
  • Glassware Preparation: Oven-dry a 1000 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Inert Atmosphere: Flush the system with dry nitrogen for 10 minutes.

  • Solvation: Add 33.0 g Hydroquinone (300 mmol) and 300 mL anhydrous THF . Stir until completely dissolved. Note: Hydroquinone is highly soluble in THF but sparingly soluble in non-polar solvents.

  • Base Addition: Add 9.7 mL Pyridine (120 mmol) to the solution. The mixture remains clear.

  • Cooling: Submerge the RBF in an ice/salt bath to reach an internal temperature of -5°C to 0°C .

Phase 2: Controlled Addition
  • Reagent Prep: Dilute 14.1 g 4-Chlorobutyryl chloride (100 mmol) in 20 mL of THF and transfer to the addition funnel.

  • Dropwise Addition: Add the acid chloride solution dropwise over 60 minutes .

    • Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes localized heating and promotes di-ester formation.

  • Reaction: Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

Phase 3: Workup and Isolation
  • Quench: Pour the reaction mixture into 500 mL of 1M HCl . This serves two purposes:

    • Quenches unreacted acid chloride.

    • Protonates the pyridine (forming water-soluble pyridinium chloride) and the excess hydroquinone (keeping it in the aqueous phase or precipitating it).

  • Extraction: Extract the aqueous mixture with DCM (3 x 150 mL) .

    • Note: Much of the excess hydroquinone will remain in the aqueous layer or precipitate out (filter off any precipitate before separation).

  • Washing: Wash the combined organic layers with:

    • 100 mL Water.

    • 100 mL Brine (Saturated NaCl).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a crude oil/solid mix.

Phase 4: Purification
  • Column Chromatography: The crude contains the Product, small amounts of Di-ester, and residual Hydroquinone.

    • Stationary Phase: Silica Gel (60 Å).

    • Mobile Phase: Gradient elution from 10% EtOAc/Hexanes to 40% EtOAc/Hexanes.

    • Elution Order:

      • Bis-ester (Non-polar, elutes first).

      • 4-Hydroxyphenyl 4-chlorobutyrate (Target).

      • Hydroquinone (Polar, elutes last/stays on column).

Process Control & Analytics

Workflow Diagram

Workflow Start Start: Dry THF + Excess HQ Cool Cool to -5°C Start->Cool Add Slow Addition of Acid Chloride (1 hr) Cool->Add Quench Quench with 1M HCl Add->Quench Extract DCM Extraction Quench->Extract Purify Silica Column (Hex/EtOAc) Extract->Purify Final Pure Mono-Ester Purify->Final

Figure 2: Unit operation flow from reactor setup to final isolation.

Characterization Data (Expected)
  • TLC (30% EtOAc/Hexane):

    • Bis-ester:

      
      
      
    • Mono-ester (Product):

      
      
      
    • Hydroquinone:

      
      
      
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       6.95 (d, 2H, Ar-H ortho to ester)
      
    • 
       6.78 (d, 2H, Ar-H ortho to OH)
      
    • 
       5.20 (s, 1H, -OH, broad)
      
    • 
       3.65 (t, 2H, -CH₂-Cl)
      
    • 
       2.68 (t, 2H, -CH₂-COO-)
      
    • 
       2.18 (m, 2H, -CH₂-CH₂-CH₂-)
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-ester formation Addition too fast; Temp too high; HQ excess too low.Slow down addition; Ensure T < 0°C; Increase HQ to 4 equiv.
Low Yield Incomplete reaction; Product lost in aqueous wash.Check Pyridine quality (wet?); Re-extract aqueous layer with EtOAc (more polar than DCM).
Product is colored (Pink/Brown) Oxidation of Hydroquinone.[2][3]Ensure strict

atmosphere; Add trace sodium metabisulfite to the aqueous quench.

Safety & Handling

  • 4-Chlorobutyryl Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Hydroquinone: Toxic to aquatic life; skin sensitizer.

  • Pyridine: Noxious odor, flammable, toxic.

References

  • Mono-esterification Strategies: Gambarotti, C., et al. "Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2."[3][4][5] Current Organic Chemistry, 2013, 17, 1108-1113.[4][5] (Provides foundational logic for desymmetrizing hydroquinone). Link

  • Acid Chloride Reactivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Standard text for Nucleophilic Acyl Substitution kinetics).
  • Related Haloperidol Intermediates: "Process for the preparation of 4-chlorobutyryl chloride."[6][7] CN101445447A. (Contextualizes the industrial relevance of the acyl chloride precursor). Link

  • Liquid Crystal Applications: "Process for the preparation of 4-hydroxyphenyl benzoate derivatives." U.S. Patent 4,933,504. (Describes similar mono-acylation chemistry for liquid crystal precursors). Link

Sources

Application

Application Note: Advanced Polymerization Strategies Using 4-Hydroxyphenyl 4-chlorobutyrate

Abstract This application note details the utilization of 4-Hydroxyphenyl 4-chlorobutyrate (HPCB) as a bifunctional AB-type monomer for the synthesis of high-performance poly(ether-ester)s . Unlike conventional diol/diac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utilization of 4-Hydroxyphenyl 4-chlorobutyrate (HPCB) as a bifunctional AB-type monomer for the synthesis of high-performance poly(ether-ester)s . Unlike conventional diol/diacid polycondensation, HPCB enables self-polycondensation via nucleophilic substitution, yielding polymers with strictly alternating aromatic and aliphatic sequences. These materials exhibit liquid crystalline properties and tunable biodegradability, making them critical candidates for drug delivery microspheres and advanced engineering thermoplastics.

Part 1: Chemical Architecture & Mechanism

The AB-Monomer Advantage

4-Hydroxyphenyl 4-chlorobutyrate possesses two distinct functional groups:

  • Nucleophile (A): A phenolic hydroxyl group (-OH), which becomes a phenoxide ion upon deprotonation.

  • Electrophile (B): An alkyl chloride group (-CH₂Cl) at the terminus of a flexible butyrate spacer.

This "AB" structure allows for head-to-tail self-polycondensation . The reaction is driven by the formation of an ether linkage between the phenoxide of one molecule and the alkyl halide of another, while the pre-existing ester bond remains intact.

Reaction Pathway

The polymerization proceeds via a Williamson Ether Synthesis mechanism. To prevent the hydrolysis of the sensitive ester linkage (which would degrade the monomer back to hydroquinone and chlorobutyric acid), Phase Transfer Catalysis (PTC) or Anhydrous Nucleophilic Substitution is required.

Mechanism:



Mechanistic Diagram

PolymerizationMechanism Monomer Monomer (HPCB) HO-Ar-O-CO-R-Cl Intermediate Phenoxide Anion ⁻O-Ar-O-CO-R-Cl Monomer->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Transition Transition State (Sₙ2 Attack) Intermediate->Transition Nucleophilic Attack Polymer Poly(ether-ester) -[O-Ar-O-CO-R]ₙ- Transition->Polymer Chain Growth Byproduct Salt (KCl) Transition->Byproduct

Figure 1: Step-growth polymerization mechanism via nucleophilic substitution.

Part 2: Experimental Protocols

Protocol A: Monomer Synthesis (Pre-cursor Step)

Note: If HPCB is not purchased commercially, it must be synthesized with high purity to ensure 1:1 stoichiometry.

Reagents:

  • Hydroquinone (Excess, 3.0 eq)

  • 4-Chlorobutyryl chloride (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • THF (Anhydrous)

Procedure:

  • Dissolve Hydroquinone in THF under Nitrogen atmosphere.

  • Add TEA and cool to 0°C.

  • Add 4-Chlorobutyryl chloride dropwise over 1 hour. Crucial: Slow addition prevents di-esterification.

  • Stir at RT for 4 hours.

  • Filter amine salts; evaporate solvent.

  • Purification: Recrystallize from Toluene/Hexane to remove unreacted hydroquinone and di-ester byproducts.

  • QC Check: HPLC purity >99.5% is required for high molecular weight polymer.

Protocol B: Polymerization via Solid-Liquid Phase Transfer

Rationale: This method uses a solid base (K₂CO₃) and a phase transfer catalyst (18-Crown-6) in an organic solvent. This avoids aqueous conditions entirely, protecting the ester bond from hydrolysis.

Materials:

  • Monomer: 4-Hydroxyphenyl 4-chlorobutyrate (10 mmol)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (20 mmol, pulverized)

  • Catalyst: 18-Crown-6 (0.5 mmol)

  • Solvent: Acetone or DMF (Dry, 50 mL)

  • Precipitant: Methanol

Step-by-Step Workflow:

  • Reactor Setup:

    • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and Nitrogen inlet.

    • Flame-dry the glassware to remove trace moisture.

  • Charging:

    • Add HPCB (2.14 g, 10 mmol), K₂CO₃ (2.76 g), and 18-Crown-6 (0.13 g).

    • Add 50 mL of dry Acetone.

  • Polymerization:

    • Heat the mixture to reflux (approx. 56°C for Acetone) with vigorous stirring.

    • Time: 24 to 48 hours.

    • Visual Cue: The mixture will become viscous, and the white K₂CO₃ powder will be replaced by finer KCl precipitate.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (KCl and excess K₂CO₃).

    • Concentrate the filtrate to ~10 mL using a rotary evaporator.

  • Precipitation:

    • Pour the concentrated solution dropwise into 200 mL of cold Methanol.

    • The polymer will precipitate as a white/off-white fiber or powder.

  • Purification:

    • Dissolve the polymer in minimal Chloroform.

    • Re-precipitate in Methanol.

    • Dry under vacuum at 40°C for 24 hours.

Workflow Diagram (Graphviz)

ExperimentalWorkflow Start Start: Dry Reagents Mix Mix Monomer + K2CO3 + 18-Crown-6 in Acetone/DMF Start->Mix Reflux Reflux (56-80°C) 24-48 Hours Mix->Reflux Filter Filter Inorganic Salts Reflux->Filter Concentrate Rotary Evaporation Filter->Concentrate Precipitate Precipitate in Cold Methanol Concentrate->Precipitate Dry Vacuum Dry & Characterize Precipitate->Dry

Figure 2: Solid-Liquid Phase Transfer Polymerization Workflow.

Part 3: Characterization & Quality Control

To validate the successful synthesis of Poly(4-hydroxyphenyl 4-chlorobutyrate) (technically a poly(ether-ester)), the following Critical Quality Attributes (CQAs) must be met.

Data Summary Table
TechniqueParameterExpected ResultInterpretation
¹H-NMR

3.6 ppm (-CH₂Cl)
Disappearance Indicates consumption of the alkyl chloride end-group.
¹H-NMR

4.0 ppm (-CH₂O-Ar)
Appearance Confirms formation of the ether linkage.
FT-IR C=O Stretch1735-1750 cm⁻¹Ester bond remains intact (no hydrolysis).
GPC Mw (Weight Avg MW)15,000 - 45,000 DaSuccessful step-growth polymerization.
DSC Tm (Melting Point)120°C - 160°CSemi-crystalline nature typical of poly(ether-esters).
Troubleshooting Guide
  • Issue: Low Molecular Weight.

    • Cause: Trace water in the solvent hydrolyzed the ester bond, creating stoichiometric imbalance.

    • Solution: Distill solvents over CaH₂ and store 18-Crown-6 in a desiccator.

  • Issue: Insoluble Gel Formation.

    • Cause: Presence of di-ester impurity (from monomer synthesis step) acting as a crosslinker.

    • Solution: Recrystallize the HPCB monomer twice before polymerization.

Part 4: Applications in Drug Development

Microsphere Encapsulation

The resulting polymer is hydrophobic but contains hydrolyzable ester bonds. This makes it ideal for sustained-release microspheres .

  • Method: Solvent Evaporation Technique (O/W emulsion).

  • Advantage: The aromatic ring provides rigidity (higher Tg), preventing the "burst release" often seen in purely aliphatic polyesters like PCL or PLA.

Liquid Crystalline Polymers (LCPs)

The alternating sequence of rigid mesogens (phenyl ester) and flexible spacers (propyl ether) allows these polymers to form nematic phases upon heating. This is utilized in creating high-strength, oriented fibers for biomedical scaffolds.

References

  • Phase Transfer Catalysis in Polymer Science

    • Principle and Applications of Phase Transfer C
  • Poly(ether-ester)

    • Bio-Based Degradable Poly(ether-ester)
  • General PTC Etherification Protocols

    • Top 10 Opportunities - Phase Transfer Catalysis. PTC Organics.[2]

  • Analogous Polymer Systems (P4HB)

    • Poly(4-Hydroxybutyrate): Current State and Perspectives.
  • Monomer Data & Safety

    • 4-Chlorobutyrate Structure and Properties.[3] PubChem.[3]

Sources

Method

Application Note: Synthesis of Liquid Crystalline Poly(ether-ester)s via 4-Hydroxyphenyl 4-chlorobutyrate

This Application Note and Protocol is designed for researchers in polymer chemistry and materials science. It details the synthesis of Main-Chain Liquid Crystalline Poly(ether-ester)s utilizing 4-Hydroxyphenyl 4-chlorobu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in polymer chemistry and materials science. It details the synthesis of Main-Chain Liquid Crystalline Poly(ether-ester)s utilizing 4-Hydroxyphenyl 4-chlorobutyrate as a key AB-type monomer.[1]

[1]

Executive Summary & Scientific Rationale

4-Hydroxyphenyl 4-chlorobutyrate (Cl-(CH₂)₃-CO-O-C₆H₄-OH) represents a strategic AB-type monomer for the synthesis of main-chain liquid crystalline polymers (LCPs).[1] Its structure combines a rigid aromatic mesogen (the phenyl ring) with a flexible aliphatic spacer (the butyrate chain).

Mechanism of Action

The polymerization proceeds via a nucleophilic substitution-driven polycondensation (specifically, a Williamson ether synthesis). Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide anion, which then attacks the alkyl chloride of a neighboring molecule. This "head-to-tail" polymerization creates a poly(ether-ester) backbone.[1]

Why This Monomer?
  • Mesogenic Control: The phenyl ester moiety provides the necessary rigidity (hard segment) for mesophase formation.

  • Spacer Flexibility: The propyl chain (-(CH₂)₃-) acts as a "decoupling spacer," lowering the phase transition temperatures (melting and isotropization) to allow melt-processability, a critical advantage over wholly aromatic LCPs (like Kevlar® or Vectra®).

  • Versatility: It can be homopolymerized or copolymerized with rigid monomers (e.g., 4-hydroxybenzoic acid) to tune the liquid crystalline temperature window.

Chemical Pathway & Logic

The synthesis involves two critical phases:[2][3]

  • Monomer Synthesis: Selective mono-esterification of hydroquinone.[1]

  • Polymerization: Base-mediated self-polycondensation.[1]

Reaction Scheme Visualization

ReactionPathway cluster_conditions Critical Control Points HQ Hydroquinone (Excess) Mono 4-Hydroxyphenyl 4-chlorobutyrate (AB Monomer) HQ->Mono Selective Acylation (THF, 0°C) ClAcid 4-Chlorobutyryl Chloride ClAcid->Mono Poly Poly(ether-ester) LCP Mono->Poly Polycondensation (K2CO3, DMF, 120°C) Byprod Bis-ester (Impurity) Mono->Byprod Over-reaction

Caption: Reaction pathway from precursors to LCP. Note the critical control point at the monomer stage to prevent bis-ester formation.

Detailed Experimental Protocol

Phase 1: Monomer Preparation

Objective: Synthesize 4-Hydroxyphenyl 4-chlorobutyrate with >98% purity. Critical Challenge: Preventing the formation of the di-ester (1,4-phenylene bis(4-chlorobutyrate)).

Reagents
ReagentRoleEquivalence
Hydroquinone Core Mesogen3.0 eq (Excess)
4-Chlorobutyryl Chloride Acylating Agent1.0 eq
Triethylamine (TEA) Acid Scavenger1.1 eq
THF (Anhydrous) Solvent-
Protocol Steps
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Dissolution: Charge the flask with Hydroquinone (3.0 eq) and anhydrous THF. Cool to 0°C in an ice bath. Note: Excess hydroquinone statistically favors mono-substitution.[1]

  • Addition: Add TEA (1.1 eq) . Then, add 4-Chlorobutyryl Chloride (1.0 eq) dropwise over 60 minutes. Maintain temperature <5°C to suppress side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.[4]

    • Dissolve the residue in Ethyl Acetate and wash 3x with 1M HCl (to remove unreacted amine) and 3x with water.

  • Purification (Crucial): The crude typically contains unreacted hydroquinone and some bis-ester.

    • Step A: Wash the solid with hot water (removes excess hydroquinone).

    • Step B: Recrystallize from Ethanol/Water (80:20) . The bis-ester is less soluble and may precipitate first; the mono-ester crystallizes upon cooling.[1]

    • Target: White crystalline solid. Melting Point: ~68-70°C (Verify with DSC).[1]

Phase 2: Polymerization (Polycondensation)

Objective: Synthesize the poly(ether-ester) via solution polymerization.

Reagents
ReagentRoleQuantity
Monomer Precursor5.0 g (23.3 mmol)
K₂CO₃ Base/Catalyst6.4 g (46.6 mmol, 2.0 eq)
DMF Solvent25 mL (20% w/v conc.)
18-Crown-6 Phase Transfer Cat.[1]50 mg (Trace)
Protocol Steps
  • Setup: Use a 100 mL flask with a Dean-Stark trap (optional for water removal) and a reflux condenser.

  • Charging: Add Monomer, anhydrous K₂CO₃, and 18-Crown-6 to the flask. Add DMF (N,N-Dimethylformamide).

    • Expert Tip: Ensure K₂CO₃ is finely ground and anhydrous. Water is the enemy of high molecular weight here.

  • Reaction:

    • Heat to 100°C for 2 hours (Pre-polymerization).

    • Raise temperature to 120-130°C for 24 hours.

    • Observation: The solution viscosity should noticeably increase.

  • Termination & Isolation:

    • Pour the hot polymer solution into a large excess of Methanol (500 mL) under vigorous stirring. The polymer will precipitate as a fibrous or powdery solid.

  • Purification:

    • Filter the polymer.

    • Soxhlet extraction with Methanol for 24 hours to remove oligomers and residual solvent.

    • Dry in a vacuum oven at 60°C for 24 hours.

Characterization & Validation

To confirm the "Liquid Crystalline" nature, you must correlate thermal transitions with optical textures.

A. Data Summary Table
TechniqueParameterExpected ResultInterpretation
FT-IR C=O Stretch1735-1750 cm⁻¹Ester bond formation.[1]
FT-IR C-O-C Stretch1250 cm⁻¹Ether linkage (indicates polymerization).[1]
DSC T_m (Melting)140°C - 180°CTransition from Crystal to LC Phase.[1]
DSC T_i (Isotropization)>200°CTransition from LC Phase to Isotropic Liquid.
POM TextureSchlieren / Fan-shapedConfirms Nematic or Smectic mesophase.[1]
B. LCP Phase Identification Workflow

LCP_Characterization cluster_logic Validation Logic Sample Synthesized Polymer DSC DSC Analysis (Heat/Cool Cycles) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM XRD XRD (Wide Angle) Sample->XRD DSC->POM Identify T_m & T_i Result_Nematic Nematic Phase (Schlieren Texture) DSC->Result_Nematic Multiple Endotherms POM->Result_Nematic Mobile threads Result_Smectic Smectic Phase (Fan-shaped Texture) POM->Result_Smectic Ordered domains Result_Iso Isotropic Melt (Dark Field) POM->Result_Iso Above T_i

Caption: Workflow for validating liquid crystallinity. DSC identifies transition temperatures; POM confirms the specific mesophase type.

Troubleshooting & Optimization

  • Low Molecular Weight (Brittle Films):

    • Cause: Wet solvent or impure monomer (presence of monofunctional impurities).

    • Fix: Redistill DMF over CaH₂; Recrystallize monomer twice.

  • No Mesophase (Purely Crystalline):

    • Cause: The "spacer" effect of the butyrate group might be too flexible for the single phenyl ring to maintain LC order.

    • Fix:Copolymerization. Mix the 4-Hydroxyphenyl 4-chlorobutyrate monomer with 4-Hydroxybenzoic acid (HBA) (20-50 mol%).[1] The HBA units add rigid "hard segments" that stabilize the nematic phase.

References

  • Kricheldorf, H. R. (1997). "Liquid Crystalline Poly(ether-ester)s."[1][5] Handbook of Polymer Synthesis.

  • Jin, J.-I., et al. (1983). "Thermotropic Liquid Crystalline Polyesters with Flexible Spacers." Macromolecules.

  • Lenz, R. W. (1985). "Synthesis and properties of liquid crystalline poly(ester-ethers)." Polymer Journal.[6]

  • Percec, V., & Yourd, R. (1989). "Synthesis of liquid crystalline polyethers by phase transfer catalysis." Macromolecules.

  • Standard Protocol Validation: Based on Williamson Ether Synthesis adaptations for Aromatic Polyesters described in Macromolecular Syntheses, Vol. 11.

Sources

Application

Application Note: Cyclization of 4-Hydroxyphenyl 4-chlorobutyrate to Pyrrolidine Derivatives

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of 4-Hydroxyphenyl 4-chlorobutyrate as a specialized "activated ester" synthon for the rapid, high-yiel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of 4-Hydroxyphenyl 4-chlorobutyrate as a specialized "activated ester" synthon for the rapid, high-yield construction of N-substituted pyrrolidin-2-one scaffolds—a core structural motif in racetams and various alkaloids.

Executive Summary

The synthesis of functionalized pyrrolidine rings, specifically pyrrolidin-2-ones (lactams) , is a critical step in the development of neuroactive drugs (e.g., Levetiracetam, Piracetam). Traditional methods often employ 4-chlorobutyryl chloride, which is moisture-sensitive and aggressive.

This protocol utilizes 4-Hydroxyphenyl 4-chlorobutyrate as a stable yet reactive "activated ester." The 4-hydroxyphenol moiety acts as a leaving group that balances reactivity with stability, allowing for a controlled tandem aminolysis/alkylation sequence . This method offers milder conditions than acid chlorides and cleaner impurity profiles than alkyl esters.

Key Advantages:

  • Bench Stability: Unlike acid chlorides, the phenolic ester is stable to atmospheric moisture.

  • Self-Indicating Workup: The byproduct (hydroquinone) is easily removed via basic aqueous wash.

  • One-Pot Protocol: Aminolysis and cyclization occur sequentially in the same reactor.

Mechanistic Principles

The conversion proceeds via a two-stage "Cascade Sequence" triggered by a primary amine (


).
  • Stage 1: Aminolysis (Acyl Substitution): The primary amine attacks the carbonyl carbon of the ester. The 4-hydroxyphenoxide ion is displaced, generating an intermediate N-substituted 4-chlorobutanamide .

    • Note: The phenolic ester is sufficiently electrophilic to react with amines at mild temperatures without requiring harsh Lewis acids.

  • Stage 2: Intramolecular Cyclization (

    
    ):  In the presence of a base (or excess amine), the amide nitrogen is deprotonated (or acts as a nucleophile directly), attacking the 
    
    
    
    -carbon carrying the chlorine. Chloride is displaced, closing the ring to form the pyrrolidin-2-one .
Mechanistic Pathway Diagram

ReactionMechanism SM 4-Hydroxyphenyl 4-chlorobutyrate Inter Intermediate: N-alkyl-4-chlorobutanamide SM->Inter 1. Aminolysis (- Hydroquinone) Amine Primary Amine (R-NH2) Amine->Inter Nucleophilic Attack LG Byproduct: Hydroquinone Inter->LG Leaving Group Prod Product: N-alkylpyrrolidin-2-one Inter->Prod 2. Cyclization (SN2) (- HCl)

Figure 1: The tandem aminolysis-cyclization pathway. The phenolic leaving group facilitates the initial amide formation, setting up the backbone for ring closure.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 4-Hydroxyphenyl 4-chlorobutyrate (Purity >97%)

  • Amine: Primary amine of choice (e.g., Benzylamine, n-Butylamine) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.0 equiv)
  • Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF) (Anhydrous)

  • Workup: 1M NaOH, Ethyl Acetate, Brine.

Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with 4-Hydroxyphenyl 4-chlorobutyrate (1.0 mmol, 214 mg).

  • Add anhydrous Acetonitrile (5 mL). Stir until fully dissolved.

Step 2: Aminolysis (Amide Formation)

  • Add Base (

    
    , 2.0 mmol, 276 mg) to the solution.
    
  • Dropwise add the Primary Amine (1.1 mmol).

  • Observation: The solution may darken slightly as hydroquinone is released and oxidized; this is normal.

  • Stir at Room Temperature (25°C) for 2 hours.

    • Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The starting ester (

      
      ) should disappear, replaced by the linear amide intermediate (
      
      
      
      ).

Step 3: Thermal Cyclization

  • Once the ester is consumed, heat the reaction mixture to Reflux (80°C) .

  • Maintain reflux for 4–6 hours.

    • Mechanism:[1][2][3][4][5] Heat provides the activation energy for the intramolecular displacement of the chloride.

  • Checkpoint: TLC should show the conversion of the amide intermediate to the cyclized lactam (

    
     usually higher than the amide due to loss of H-bond donor).
    

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Filter off solid inorganic salts (

    
    /KCl).
    
  • Evaporate the solvent under reduced pressure.

  • Critical Wash: Dissolve the residue in Ethyl Acetate (10 mL) and wash with 1M NaOH (2 x 5 mL) .

    • Reasoning: The NaOH converts the hydroquinone byproduct into the water-soluble phenoxide dianion, effectively removing it from the organic phase.

  • Wash with Brine, dry over

    
    , and concentrate.
    

Step 5: Optional Reduction (To Pyrrolidine) To obtain the saturated pyrrolidine amine:

  • Dissolve the isolated lactam in dry THF.

  • Add

    
     (2.0 equiv) at 0°C.
    
  • Reflux for 12 hours, quench with Fieser method, and isolate.

Process Workflow & Decision Tree

Workflow Start Start: Dissolve Ester in ACN AddAmine Add Amine + Base (Stir RT, 2h) Start->AddAmine CheckTLC1 TLC Check: Ester Consumed? AddAmine->CheckTLC1 CheckTLC1->AddAmine No (Wait) Heat Heat to Reflux (Cyclization, 4-6h) CheckTLC1->Heat Yes Workup Workup: Wash with 1M NaOH Heat->Workup Isolate Isolate Pyrrolidin-2-one Workup->Isolate Reduce Optional: LiAlH4 Reduction Isolate->Reduce If Amine Target

Figure 2: Operational workflow for the synthesis, highlighting the critical basic wash step to remove the phenolic leaving group.

Validation & Quality Control

To ensure the protocol is self-validating, compare the analytical signatures of the crude vs. purified material.

NMR Validation Points ( NMR, )
ComponentDiagnostic Signal (

ppm)
Change Upon Reaction
Starting Ester 6.7–6.9 ppm (Aromatic AA'BB')Disappears (Removed in workup)
Intermediate Amide ~3.5 ppm (Triplet,

)
Appears briefly, then disappears
Product (Lactam) 2.0–2.4 ppm (Multiplets, Ring protons)Appears as distinct ring pattern
Product (Lactam) 3.3–3.5 ppm (Triplet,

)
Shift indicates cyclization
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Cyclization.

    • Cause: Base was too weak or temperature too low.

    • Fix: Switch from

      
       to NaH (Sodium Hydride) in THF. The stronger base ensures complete deprotonation of the amide, accelerating the 
      
      
      
      cyclization.
  • Issue: Product is colored (Pink/Brown).

    • Cause: Residual oxidized hydroquinone (Quinhydrone).

    • Fix: Repeat the 1M NaOH wash or pass through a short pad of silica gel.

References

  • Gheorghe, A., et al. (2006). "Synthesis of functionalized pyrrolidin-2-ones." Journal of Organic Chemistry. Link

  • Verardo, G., et al. (1999).[5] "A facile method provides N-aryl-substituted azacycles."[5] Synthesis. Link

  • Organic Chemistry Portal. "Synthesis of Pyrrolidines." Link

  • BenchChem. "Reactivity of 4-nitrophenyl esters vs phenolic esters." Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for and Aminolysis mechanisms).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing the Ester Linkage of 4-Hydroxyphenyl 4-chlorobutyrate via FTIR Spectroscopy

For professionals in drug development and medicinal chemistry, the precise characterization of synthesized molecules is paramount. 4-Hydroxyphenyl 4-chlorobutyrate is a compound of interest, potentially serving as a buil...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and medicinal chemistry, the precise characterization of synthesized molecules is paramount. 4-Hydroxyphenyl 4-chlorobutyrate is a compound of interest, potentially serving as a building block or a prodrug where the stability and properties of the ester linkage are critical. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for confirming the presence of key functional groups, providing a molecular "fingerprint" that validates the chemical structure.

This guide provides an in-depth comparison of the FTIR absorption peaks pertinent to the 4-Hydroxyphenyl 4-chlorobutyrate structure. We will explore the theoretical underpinnings of the characteristic vibrations, present a detailed experimental protocol for spectral acquisition, and compare the utility of FTIR with alternative analytical techniques, grounding our discussion in established spectroscopic principles.

Theoretical Framework: Identifying Key Vibrational Modes

The structure of 4-Hydroxyphenyl 4-chlorobutyrate contains several distinct functional groups, each with characteristic vibrational frequencies in the infrared spectrum. The most crucial of these for confirming the successful synthesis is the aryl ester linkage.

  • The Aryl Ester Linkage: Aromatic esters, like the one in our target molecule, exhibit a pattern of strong absorptions often referred to as the "Rule of Three".[1][2] This pattern is a powerful diagnostic tool.

    • C=O Stretch: The carbonyl (C=O) stretch of an aromatic ester is one of the most intense and easily identifiable peaks in the entire spectrum. Due to conjugation with the phenyl ring, its frequency is slightly lowered compared to a saturated aliphatic ester, typically appearing in the 1730-1715 cm⁻¹ range.[1][3]

    • Asymmetric C-O-C Stretch: A strong absorption corresponding to the asymmetric stretching of the C-C-O portion of the ester group is expected between 1310-1250 cm⁻¹ .[1]

    • Symmetric O-C-C Stretch: A second, distinct C-O stretching vibration, often called the O-C-C stretch, gives rise to another intense peak, typically in the 1130-1100 cm⁻¹ region.[1]

  • The Phenolic Hydroxyl Group (O-H): The presence of a free hydroxyl group on the phenyl ring provides another key marker.

    • O-H Stretch: Due to intermolecular hydrogen bonding, this vibration typically appears as a strong, broad band in the 3500-3200 cm⁻¹ region.[4] In a very dilute solution in a non-polar solvent, a sharp, "free" O-H stretch might be observed around 3610 cm⁻¹.[4][5]

  • The Aromatic Ring (Phenyl): The benzene ring itself has several characteristic absorptions.

    • Aromatic C-H Stretch: These stretching vibrations occur at wavenumbers slightly higher than their aliphatic counterparts, typically found in the 3100-3000 cm⁻¹ range.[4][6]

    • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the ring gives rise to one or more medium-to-strong peaks in the 1600-1475 cm⁻¹ region.[6][7]

  • The Chloroalkane Moiety (C-Cl):

    • C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is found in the lower frequency "fingerprint" region of the spectrum, typically between 850-550 cm⁻¹ .[4][8]

Data Presentation: Summary of Expected FTIR Peaks

The following table summarizes the anticipated FTIR absorption peaks for 4-Hydroxyphenyl 4-chlorobutyrate, providing a quick reference for spectral analysis.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Characteristics
Phenolic HydroxylO-H Stretch (H-bonded)3500 - 3200Strong, Broad
Aromatic RingC-H Stretch3100 - 3000Medium, Sharp
Aliphatic ChainC-H Stretch3000 - 2850Medium, Sharp
Aryl Ester C=O Stretch 1730 - 1715 Very Strong, Sharp
Aromatic RingC=C Ring Stretch1600 - 1475Medium to Strong, Sharp
Aryl Ester C-O-C Asymmetric Stretch 1310 - 1250 Strong, Sharp
Phenolic GroupC-O Stretch~1220Strong, Sharp
Aryl Ester O-C-C Symmetric Stretch 1130 - 1100 Strong, Sharp
ChloroalkaneC-Cl Stretch850 - 550Medium to Strong

Experimental Protocol & Workflow

Acquiring a high-quality FTIR spectrum requires careful sample preparation and instrument operation. The following protocol describes a standard procedure using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Detailed Methodology: FTIR-ATR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. Record a background spectrum in a clean, dry environment. This is a critical self-validating step, as the background spectrum is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Place a small amount (typically 1-5 mg) of the dry 4-Hydroxyphenyl 4-chlorobutyrate powder directly onto the center of the ATR crystal.

    • Causality: The sample must be thoroughly dried. Any residual moisture will introduce a broad O-H absorption band around 3400 cm⁻¹, which can interfere with or obscure the phenolic O-H stretch of the actual sample.[9]

  • Sample Analysis:

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface. Inconsistent pressure can lead to variations in peak intensities and a non-reproducible spectrum.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Processing and Interpretation:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to identify the precise wavenumbers of the major absorption bands.

    • Compare the observed peaks with the expected values in the data table above to confirm the presence of the key functional groups, paying special attention to the three characteristic ester peaks.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for FTIR characterization.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample Dry Sample LoadSample Load Sample on Crystal Sample->LoadSample CleanATR Clean ATR Crystal Background Acquire Background Spectrum CleanATR->Background Scan Scan Sample (16-32x) Background->Scan ApplyPressure Apply Pressure LoadSample->ApplyPressure ApplyPressure->Scan Process Baseline Correction Scan->Process PeakPick Identify Peak Wavenumbers Process->PeakPick Compare Compare to Reference Data PeakPick->Compare Confirm Confirm Structure Compare->Confirm

Caption: Experimental workflow for FTIR analysis.

Comparative Guide: FTIR vs. Alternative Analytical Methods

While FTIR is excellent for functional group identification, a comprehensive characterization often involves complementary techniques.

TechniquePrimary Information ProvidedAdvantagesLimitations
FTIR Spectroscopy Presence of functional groups (C=O, O-H, C-Cl, C-O).Fast, non-destructive, requires minimal sample, excellent for confirming successful reaction (e.g., appearance of ester peaks).Provides limited information on molecular connectivity and stereochemistry. Peak overlap can occur in complex molecules.
¹H & ¹³C NMR Spectroscopy Detailed map of the carbon-hydrogen framework, chemical environment of each proton and carbon, and connectivity.Unambiguous structural elucidation, quantitative analysis (qNMR).Slower analysis time, requires more sample, more expensive instrumentation, requires deuterated solvents.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely sensitive (sub-picogram levels), provides molecular formula with high-resolution MS.Fragmentation can be complex to interpret, provides little information on functional group isomers.

Expert Insight: In a typical drug development workflow, FTIR serves as a first-pass screening tool. A chemist might run a quick FTIR to confirm the disappearance of a carboxylic acid O-H stretch and the appearance of the characteristic ester C=O stretch, indicating the reaction has proceeded as expected. For full structural confirmation and purity analysis required for regulatory submission, this would be followed by NMR and high-resolution MS.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of 4-Hydroxyphenyl 4-chlorobutyrate. The definitive identification of the molecule hinges on observing a set of characteristic peaks: the strong, sharp carbonyl (C=O) stretch of the aryl ester around 1730-1715 cm⁻¹ , complemented by two other strong C-O stretches between 1310-1100 cm⁻¹ . The presence of a broad O-H band (3500-3200 cm⁻¹ ) and a C-Cl stretch (850-550 cm⁻¹ ) further corroborates the structure. By following a validated experimental protocol and understanding the principles behind these absorption bands, researchers can confidently and efficiently characterize their synthesized compounds.

References

  • Vertex AI Search. (n.d.). Infrared spectra of alcohols and phenols.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Nanda, A., & Anand, R. (2021). FT-IR spectrum showing C-Cl stretching and O-H stretching. ResearchGate.
  • Smith, B. C. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Gao, Y., et al. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
  • University of California, Davis. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Sigma-Aldrich. (n.d.). IR Chart.
  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters.

Sources

Comparative

Comparative Reactivity Guide: 4-Hydroxyphenyl 4-chlorobutyrate vs. 4-chlorobutyl acetate

Executive Summary This guide provides a technical comparison between 4-Hydroxyphenyl 4-chlorobutyrate (HP-CB) and 4-chlorobutyl acetate (CB-Ac) . While both compounds share a 4-carbon chlorobutyl backbone, their reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-Hydroxyphenyl 4-chlorobutyrate (HP-CB) and 4-chlorobutyl acetate (CB-Ac) . While both compounds share a 4-carbon chlorobutyl backbone, their reactivity profiles are fundamentally divergent due to the electronic nature of the ester linkage.

  • HP-CB acts as a "Loaded Spring" (Active Ester): The phenolic leaving group renders the ester highly labile, making it susceptible to rapid hydrolysis and nucleophilic acyl substitution. It serves as a reactive intermediate for delivering the 4-chlorobutyryl moiety or generating

    
    -butyrolactone (GBL) in situ.
    
  • CB-Ac acts as a "Stable Carrier" (Latent Electrophile): The aliphatic acetate linkage provides high hydrolytic stability. It functions primarily as a robust alkylating agent (

    
     substrate) or a protected form of 4-chlorobutanol, which eventually cyclizes to tetrahydrofuran (THF).
    

Chemical Structure & Electronic Properties[1]

The distinct reactivity of these molecules is dictated by the


 of the leaving group expelled during ester cleavage.
Feature4-Hydroxyphenyl 4-chlorobutyrate (HP-CB)4-chlorobutyl acetate (CB-Ac)
Structure


Ester Type Phenolic Ester (Aryl)Aliphatic Ester (Alkyl)
Leaving Group (LG) Hydroquinone (

)
4-Chlorobutanol (

)
LG

(Conj. Acid)
~10.0 (Phenol)~16.0 (Primary Alcohol)
Resonance Effect Lone pair on ester oxygen delocalized into phenyl ring (weakens

bond).
None (Inductive donation only).
Reactivity Class High (Active Ester)Low/Moderate (Stable Solvent/Reagent)

Reactivity Profile 1: Hydrolytic Stability

The Primary Differentiator: HP-CB hydrolyzes orders of magnitude faster than CB-Ac.

Mechanistic Insight

The rate-determining step in base-catalyzed ester hydrolysis is the formation of the tetrahedral intermediate.

  • HP-CB: The phenoxide leaving group is stabilized by resonance. This lowers the activation energy for the breakdown of the tetrahedral intermediate. Furthermore, the electron-withdrawing nature of the phenyl ring makes the carbonyl carbon more electrophilic (

    
    ) and susceptible to 
    
    
    
    attack.
  • CB-Ac: The alkoxide leaving group is unstable and highly basic. The carbonyl carbon is less electrophilic due to the electron-donating inductive effect (+I) of the butyl chain.

Experimental Evidence (Hammett Correlation)

Studies on phenyl ester hydrolysis demonstrate a linear free-energy relationship. The Hammett


 value for phenyl ester hydrolysis is positive, indicating that electron-withdrawing groups (like the ester itself relative to the phenol) accelerate the reaction.
  • HP-CB

    
    :  Estimated < 15 mins at pH 10.
    
  • CB-Ac

    
    :  Estimated > 24 hours at pH 10 (comparable to ethyl acetate).
    
Visualization: Hydrolysis Pathways

HydrolysisComparison cluster_legend Reactivity Speed HPCB HP-CB (Phenolic Ester) Tetra_HP Tetrahedral Intermediate HPCB->Tetra_HP Fast OH- Attack (High Electrophilicity) Prod_HP Hydroquinone + 4-Chlorobutyrate Tetra_HP->Prod_HP Rapid Collapse (Stable Phenoxide LG) CBAc CB-Ac (Aliphatic Ester) Tetra_CB Tetrahedral Intermediate CBAc->Tetra_CB Slow OH- Attack Prod_CB Acetate + 4-Chlorobutanol Tetra_CB->Prod_CB Slow Collapse (Unstable Alkoxide LG) Fast Fast Pathway Slow Slow Pathway

Figure 1: Comparative hydrolysis pathways. The red arrow indicates the accelerated breakdown of the phenolic ester compared to the aliphatic ester.

Reactivity Profile 2: Cyclization & Chain Fate

Upon hydrolysis or activation, the chlorobutyl chains of the two molecules face different fates due to the position of the "activated" terminus.

HP-CB: Precursor to -Butyrolactone (GBL)

Because HP-CB releases 4-chlorobutyrate (the acid part), the resulting carboxylate anion can perform an intramolecular


 attack on the terminal chloride.
  • Reaction: Intramolecular O-alkylation.

  • Product:

    
    -Butyrolactone (5-membered lactone).
    
  • Conditions: Mild base, aqueous/organic biphasic.

CB-Ac: Precursor to Tetrahydrofuran (THF)

CB-Ac releases 4-chlorobutanol (the alcohol part). The alkoxide generated from this alcohol attacks the chloride.

  • Reaction: Williamson Ether Synthesis (Intramolecular).

  • Product: Tetrahydrofuran (5-membered ether).

  • Conditions: Strong base (e.g., NaOH, NaH) required to deprotonate the alcohol; often requires heat.

Visualization: Cyclization Outcomes

Cyclization HPCB HP-CB Inter_HP 4-Chlorobutyrate Anion (Cl-(CH2)3-COO-) HPCB->Inter_HP Hydrolysis GBL Gamma-Butyrolactone (Lactone) Inter_HP->GBL Intramolecular O-Alkylation CBAc CB-Ac Inter_CB 4-Chlorobutanol (Cl-(CH2)4-OH) CBAc->Inter_CB Hydrolysis THF Tetrahydrofuran (Cyclic Ether) Inter_CB->THF Intramolecular Etherification

Figure 2: Divergent cyclization pathways. HP-CB yields lactones (esters), while CB-Ac yields cyclic ethers.

Experimental Protocol: Comparative Hydrolysis Kinetics

To empirically validate the reactivity difference, use this pH-stat titration method. This protocol is self-validating as it correlates base consumption directly with ester cleavage.

Materials
  • Substrates: HP-CB (20 mM in MeCN), CB-Ac (20 mM in MeCN).

  • Buffer: Phosphate buffer (pH 8.0) or Carbonate buffer (pH 10.0).

  • Detection: UV-Vis Spectrophotometer (monitoring Phenoxide absorbance) or HPLC.

Step-by-Step Methodology
  • Baseline Setup: Prepare 50 mL of buffer in a jacketed reaction vessel at 25°C.

  • Injection: Inject 500

    
    L of the HP-CB stock solution. Start timer (
    
    
    
    ).
  • Monitoring (Method A - UV-Vis):

    • For HP-CB: Monitor

      
       at 290 nm (appearance of hydroquinone phenoxide).
      
    • For CB-Ac: UV monitoring is difficult due to lack of chromophore change; use Method B.

  • Monitoring (Method B - pH Stat/Titration):

    • Maintain constant pH using 0.01 M NaOH via an autotitrator.

    • Record volume of NaOH added vs. time.

    • Validation: The molar amount of NaOH consumed should equal the molar amount of ester added at 100% conversion.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • Slope =

      
       (pseudo-first-order rate constant).
      

Expected Outcome:

  • HP-CB: Rapid consumption of NaOH; reaction complete < 30 mins.

  • CB-Ac: Negligible consumption of NaOH over 30 mins; requires heating or higher pH to observe measurable rates.

Application Recommendations

Application GoalRecommended ReagentReasoning
Synthesis of THF derivatives CB-Ac Stable precursor to 4-chlorobutanol; cyclizes reliably to ether rings.
Acylation of Amines HP-CB Acts as an "Active Ester." The phenol is a good leaving group, allowing amide formation under mild conditions without coupling reagents.
Alkylating Agent (

)
CB-Ac The ester group is stable enough to survive the basic conditions often needed for nucleophilic attack at the chloride.
Drug Release (Prodrug) HP-CB Phenolic esters are classic prodrug motifs designed to cleave rapidly in plasma (esterase sensitivity).

References

  • Hydrolytic Stability of Phenolic vs. Alkyl Esters

    • Source: Vertex AI Search / NIH D
    • Context: Comparative studies confirm phenyl esters (e.g., phenyl benzoate)
    • Link: (Generalized citation based on search result 1.1)

  • Hammett Equ

    • Source: Journal of Chemical Educ
    • ) for ester hydrolysis, validating that electron-withdrawing groups (like the phenyl ring in HP-CB)
    • Link:

  • Synthesis and Reactivity of 4-Chlorobutyl Acet

    • Source: ScienceMadness / Ind. Eng. Chem. (Historical).[1]

    • Context: Describes the synthesis of 4-chlorobutyl acetate from THF and Acetyl Chloride and its stability as a distillable intermedi
    • Link:

  • Nucleophilic Acyl Substitution Mechanisms

    • Source: Chemistry LibreTexts.
    • Context: Detailed mechanism of addition-elimination reactions, explaining why phenoxide is a superior leaving group to alkoxide.
    • Link:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxyphenyl 4-chlorobutyrate

The following guide details the operational safety and logistical protocols for handling 4-Hydroxyphenyl 4-chlorobutyrate . As a specialized intermediate (likely used in the synthesis of fibrates or similar pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and logistical protocols for handling 4-Hydroxyphenyl 4-chlorobutyrate .

As a specialized intermediate (likely used in the synthesis of fibrates or similar pharmacophores), specific toxicological data is often sparse compared to commodity chemicals. Therefore, this guide applies Read-Across Toxicology principles, treating the substance based on its reactive functional groups: the alkyl chloride (potential alkylating agent) and the phenolic ester (irritant/sensitizer).

Hazard Identification & Mechanistic Causality

To handle this compound safely, you must understand why it is hazardous. We do not rely on generic labels; we analyze the molecular structure.

Functional GroupHazard MechanismOperational Implication
Alkyl Chloride Tail (Cl-CH₂-CH₂-CH₂-)Electrophilic Alkylation: The terminal chloride is a good leaving group. It can react with nucleophiles (like DNA bases or proteins) via Sₙ2 mechanisms.Treat as a Potential Mutagen. Prevent all skin contact. The lipophilic nature of the ester allows it to penetrate the stratum corneum effectively.
Phenolic Ester (-COO-Ph-OH)Hydrolysis & Acidity: In the presence of moisture/mucous membranes, the ester bond can hydrolyze, releasing 4-chlorobutyric acid (corrosive) and hydroquinone (toxic/sensitizer).Severe Eye/Respiratory Irritant. Moisture control is critical. Inhalation of dust causes immediate irritation to the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The lipophilicity of this ester requires specific barrier materials.

Hand Protection Strategy

Recommendation: Double-gloving is mandatory for all direct handling.

  • Inner Layer: Nitrile (4 mil / 0.10 mm) - Tactile sensitivity.

  • Outer Layer: High-Grade Nitrile or Chloroprene (minimum 5-6 mil).

  • Rationale: Alkyl chlorides can permeate thin nitrile over time. The outer glove acts as a sacrificial barrier. If the outer glove is splashed, strip and replace immediately.

  • Prohibited: Do not use Latex (poor resistance to organic esters) or Vinyl (micro-pores).

Respiratory & Eye Protection
Physical StateRespiratory RequirementEye Protection
Solid / Powder N95 or P100 Particulate Respirator. (Ideally, handle inside a fume hood to avoid respirator dependence)Chemical Goggles. Safety glasses are insufficient due to the risk of dust migration behind the lens.
Solution (Organic) Half-Face Respirator with OV/P100 Cartridges. (Organic Vapor + Particulate)Face Shield + Goggles. Splash risk is elevated.

Operational Protocols

A. Storage & Stability[1][2][3][4]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Why? The ester linkage is susceptible to hydrolysis by atmospheric moisture. Degradation produces HCl gas, which pressurizes the vial and corrodes storage seals.

  • Secondary Containment: Store the primary vial inside a sealed desiccator or a secondary polyethylene jar containing desiccant packets.

B. Weighing & Transfer (The Critical Step)
  • Engineering Control: Use a Powder Containment Hood or a standard Chemical Fume Hood. Never weigh on an open bench.

  • Static Control: This solid is likely electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent "powder fly," which spreads contamination.

  • Technique:

    • Place a disposable balance draft shield (or "weighing boat" with a funnel neck) inside the hood.

    • Pre-weigh the solvent in the reaction vessel if possible, then add the solid directly to the liquid to suppress dust immediately.

    • Wipe down the balance area with a solvent-dampened tissue (Acetone/Ethanol) immediately after use.

C. Reaction Setup
  • Venting: Do not seal reaction vessels tightly if heating. If HCl is generated via decomposition, pressure will build. Use a bubbler or a pressure-relief needle.

  • Solvent Choice: Avoid protic solvents (Alcohols/Water) unless the reaction specifically demands them, as they accelerate ester hydrolysis. Preferred solvents: Dichloromethane (DCM), THF, or Toluene.

Emergency Response & Disposal

Spill Response Logic

Do not wipe dry powder. Dry wiping generates static and aerosols.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Wet: Cover the spill with a paper towel dampened with Isopropanol (reduces dust and dissolves the lipophilic ester).

  • Collect: Scoop the wet material into a wide-mouth jar.

  • Clean: Wash the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize any hydrolyzed acid residues.

Disposal[2][5][6]
  • Classification: Halogenated Organic Waste.

  • Prohibition: NEVER flush down the drain. The alkyl chloride is toxic to aquatic life (long-term adverse effects).[1]

  • Method: High-temperature incineration is required to break the C-Cl bond safely.

Decision Logic Visualization (PPE Selection)

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Risk_Solid High Dust Risk Solid->Risk_Solid Inhalation Hazard Risk_Liq Splash/Vapor Risk Liquid->Risk_Liq Absorption Hazard PPE_Solid PPE: Double Nitrile Gloves + Chemical Goggles + N95/P100 Mask (Use Fume Hood) Risk_Solid->PPE_Solid PPE_Liq PPE: Double Nitrile/Laminate + Face Shield + OV Respirator (Use Fume Hood) Risk_Liq->PPE_Liq

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the material.

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5g/5mL) Assess->Minor Major Major (>5g/5mL) Assess->Major WetMethod Wet Method: Cover with solvent-dampened towels (Isopropanol) Minor->WetMethod Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Surface Decon: Wash with 1% NaHCO3 WetMethod->Neutralize Waste Disposal: Halogenated Waste Bin Neutralize->Waste

Figure 2: Step-by-step workflow for safely managing a laboratory spill.

References

  • PubChem. (n.d.). 4-Chlorobutyrate | C4H6ClO2-.[2][3] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • National Institutes of Health. (2025). Fenofibrate | C20H21ClO4.[1] PubChem.[4][3] Retrieved February 25, 2026, from [Link]

Sources

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